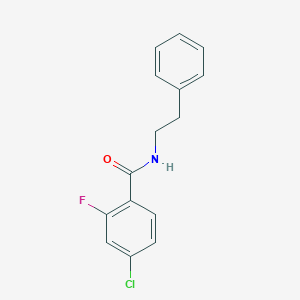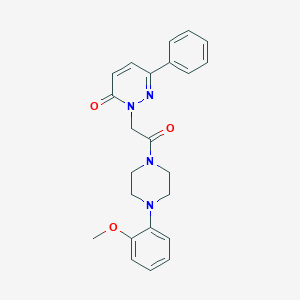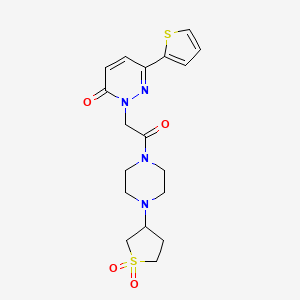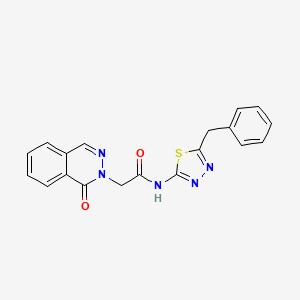![molecular formula C19H15ClFN3O3 B4510611 N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4510611.png)
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms. The compound’s structure also includes a chloro-fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a chloro-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using reagents such as chlorofluorobenzene and a strong base.
Introduction of the Methoxyphenyl Group: This step involves the substitution of another hydrogen atom on the pyridazinone ring with a methoxyphenyl group. This can be achieved through a similar nucleophilic aromatic substitution reaction using methoxybenzene and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base, acylating agents (e.g., acetic anhydride) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and pathways. It is often used as a probe to investigate the function of specific enzymes or receptors.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors. It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemicals. It is also used as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, the compound may bind to a receptor and either activate or inhibit its signaling pathway, leading to changes in cellular function.
Comparación Con Compuestos Similares
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the chloro-fluorophenyl group.
This compound: This compound has a similar structure but lacks the methoxyphenyl group.
This compound: This compound has a similar structure but lacks the pyridazinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-27-14-5-2-12(3-6-14)17-8-9-19(26)24(23-17)11-18(25)22-13-4-7-16(21)15(20)10-13/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRMNIYAIULRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methyl-4-piperidinyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4510528.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B4510532.png)

![propan-2-yl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4510558.png)


![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)


![6,7-dimethoxy-3-[3-oxo-3-(3-oxopiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B4510598.png)

![N-[(2-CHLOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4510604.png)
![N-[cyclopropyl(4-methylpyridin-2-yl)methyl]-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B4510634.png)
![2-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510636.png)
